molecular formula C11H9BrN2O B2872078 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine CAS No. 1610521-31-7

4-Bromo-2-(pyridin-2-ylmethoxy)pyridine

Cat. No.: B2872078
CAS No.: 1610521-31-7
M. Wt: 265.11
InChI Key: VQSOBMFBGYXWQE-UHFFFAOYSA-N
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Description

4-Bromo-2-(pyridin-2-ylmethoxy)pyridine is an organic compound with the molecular formula C11H9BrN2O It is a derivative of pyridine, featuring a bromine atom at the 4-position and a pyridin-2-ylmethoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine typically involves the bromination of 2-(pyridin-2-ylmethoxy)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(pyridin-2-ylmethoxy)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, depending on the reagents used.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-(pyridin-2-ylmethoxy)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and pyridin-2-ylmethoxy group can participate in various interactions, such as hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylpyridine: Similar in structure but with a methyl group instead of the pyridin-2-ylmethoxy group.

    2-Bromo-5-methylpyridine: Another brominated pyridine derivative with different substitution patterns.

    4-Bromo-2-methoxypyridine: Similar structure with a methoxy group instead of the pyridin-2-ylmethoxy group.

Uniqueness

4-Bromo-2-(pyridin-2-ylmethoxy)pyridine is unique due to the presence of both a bromine atom and a pyridin-2-ylmethoxy group, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound for various applications in organic synthesis and beyond.

Properties

IUPAC Name

4-bromo-2-(pyridin-2-ylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-9-4-6-14-11(7-9)15-8-10-3-1-2-5-13-10/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSOBMFBGYXWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=NC=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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